molecular formula C17H15ClN2O3S B2915446 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034337-40-9

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2915446
CAS No.: 2034337-40-9
M. Wt: 362.83
InChI Key: PQUKWPGMFGNGEI-UHFFFAOYSA-N
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Description

This urea derivative features a 2-chlorophenyl group attached to one nitrogen of the urea moiety and a substituted ethyl chain on the other. The ethyl chain contains a hydroxyl group and two heterocyclic substituents: furan-3-yl and thiophen-2-yl.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUKWPGMFGNGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound is distinguished by its 2-chlorophenyl group, which replaces the thiophen-2-yl group seen in and . This substitution increases molecular weight and introduces an electron-withdrawing chlorine atom.
  • In , the urea’s phenyl group bears a trifluoromethyl substituent, enhancing electronegativity compared to the target’s chloro group.

Ethyl Chain Modifications :

  • The hydroxyl group in the ethyl chain (common to the target, , and ) may enhance hydrogen-bonding capacity and solubility.
  • features a thioether linkage (S–CH₂) instead of a hydroxyl group, likely altering lipophilicity and metabolic stability.

Heterocyclic Contributions: Furan and thiophene rings in the target compound contribute to π-π stacking interactions. replaces one thiophene with a thiophen-3-yl group, altering stereoelectronic properties. introduces a dimethylamino group in the ethyl chain, which could influence basicity and solubility.

Research Implications

  • However, the hydroxyl group could counterbalance this by enhancing aqueous solubility.
  • Synthetic Challenges : The tertiary alcohol in the ethyl chain (target, ) may pose stability issues under acidic or basic conditions, necessitating protective strategies during synthesis.
  • Biological Relevance : While biological data are unavailable in the provided evidence, the heterocyclic motifs (furan/thiophene) are common in bioactive molecules due to their aromaticity and metabolic resistance.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea?

The compound is synthesized via nucleophilic addition of substituted amines to isocyanates. A typical protocol involves reacting 2-chlorophenyl isocyanate with a pre-synthesized hydroxy-substituted amine (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) in anhydrous dichloromethane or toluene under reflux (70–90°C) with triethylamine as a catalyst. The reaction requires inert conditions to avoid side reactions with moisture. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this urea derivative be validated?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, furan/thiophene protons at δ 6.1–7.5 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves stereochemistry and confirms bond angles/lengths (e.g., C=O bond ~1.23 Å, C-N ~1.34 Å) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+^+ calculated for C19_{19}H16_{16}ClN2_2O3_3S: 411.0524) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

The compound exhibits moderate polarity due to its urea backbone and heterocyclic substituents. Recommended solvents include:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous buffers : Phosphate-buffered saline (PBS) with ≤5% DMSO for in vitro studies.
  • Hydrophobic matrices : Ethanol or polyethylene glycol (PEG) for topical formulations. Solubility should be validated via UV-Vis spectroscopy (λ ~270 nm for urea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across experimental replicates?

Contradictions often arise from variability in assay conditions or compound stability. Mitigation strategies include:

  • Replicate design : Use ≥4 biological replicates with randomized block designs to account for batch effects .
  • Stability testing : Monitor compound degradation in assay media via LC-MS over 24–72 hours. Adjust storage conditions (e.g., -80°C, argon atmosphere) if decomposition is observed .
  • Positive controls : Include known urea-based inhibitors (e.g., thiadiazolylurea derivatives) to calibrate activity thresholds .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are effective:

  • Target selection : Prioritize enzymes with urea-binding pockets (e.g., carbonic anhydrase, kinase domains).
  • Docking parameters : Grid box size 25 Å3^3, exhaustiveness = 20. The hydroxy and thiophene groups often form hydrogen bonds with catalytic residues (e.g., His94 in carbonic anhydrase) .
  • MD validation : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .

Q. What mechanisms underlie its potential toxicity in environmental or pharmacological contexts?

Toxicity pathways can be evaluated via:

  • CYP450 inhibition assays : Microsomal incubation (human liver microsomes, NADPH cofactor) to assess metabolic interference.
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC50_{50}) and algal growth inhibition (OECD 201). The chlorophenyl group may contribute to bioaccumulation (logP ~3.5) .
  • Reactive oxygen species (ROS) assays : CellROX Green staining in mammalian cell lines (e.g., HepG2) to quantify oxidative stress .

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

The hydroxy and ethyl groups introduce two chiral centers. Resolution methods include:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 85:15, 1.0 mL/min). Retention times for enantiomers typically differ by 2–4 minutes .
  • Crystallization-induced asymmetric transformation : Recrystallize in ethanol/water (7:3) with a chiral resolving agent (e.g., L-tartaric acid) .
  • Circular dichroism (CD) : Verify enantiomer ratios (λ = 220–260 nm) post-separation .

Q. What strategies optimize reaction yields in scaled-up synthesis?

Yield optimization requires:

  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP, DBU) to enhance nucleophilicity.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes (100°C, 300 W) .
  • In situ IR monitoring : Track isocyanate consumption (peak at ~2250 cm1^{-1}) to terminate reactions at >95% conversion .

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